2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-methylacetamide, also known as DCMMA, is a synthetic compound that belongs to the class of morpholinylacetamides. DCMMA has been widely used in scientific research for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
Wirkmechanismus
The mechanism of action of 2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-methylacetamide involves its interaction with specific target proteins, such as enzymes and receptors, leading to the inhibition of their activity. This inhibition can modulate various biochemical and physiological processes, including signal transduction, gene expression, and neurotransmitter release.
Biochemical and Physiological Effects:
2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-methylacetamide has been shown to exhibit a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of enzyme activity, and the regulation of gene expression. These effects can have significant implications for various biological processes, including neuronal signaling, metabolism, and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-methylacetamide in lab experiments is its potency and selectivity, which allows for the precise modulation of specific target proteins. However, one limitation of 2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-methylacetamide is its potential toxicity, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research and development of 2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-methylacetamide. One potential direction is the optimization of its pharmacokinetic properties, such as its solubility and bioavailability, to improve its efficacy as a therapeutic agent. Another direction is the exploration of its potential applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, where it could modulate specific biochemical pathways involved in disease progression. Additionally, the development of novel derivatives and analogs of 2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-methylacetamide could lead to the discovery of new and more potent therapeutic agents.
Synthesemethoden
The synthesis of 2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-methylacetamide involves the reaction of 3,4-dichloroaniline with N-methylmorpholine in the presence of acetic anhydride and triethylamine. The resulting intermediate is then treated with acetic acid and acetic anhydride to obtain the final product, 2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-methylacetamide.
Wissenschaftliche Forschungsanwendungen
2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-methylacetamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit potent and selective inhibitory activity against certain enzymes and receptors, making it a promising candidate for the development of novel therapeutic agents.
Eigenschaften
IUPAC Name |
2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O2/c1-16-13(18)8-17-4-5-19-12(7-17)9-2-3-10(14)11(15)6-9/h2-3,6,12H,4-5,7-8H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCIBAFSSPJTKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1CCOC(C1)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.